molecular formula C4H6O2 B2631281 1,5-Dioxaspiro[2.3]hexane CAS No. 15791-59-0

1,5-Dioxaspiro[2.3]hexane

Cat. No.: B2631281
CAS No.: 15791-59-0
M. Wt: 86.09
InChI Key: XLUFTHWHCYACSO-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[23]hexane is an organic compound with the molecular formula C4H6O2 It is a spirocyclic ether, characterized by a unique structure where two oxygen atoms are incorporated into a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dioxaspiro[2.3]hexane can be synthesized through several methods. One common approach involves the epoxidation of 2-methyleneoxetanes using dry dimethyldioxirane . Another method includes the ring-closure of appropriate precursors under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound. The use of catalysts and specific reaction conditions is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dioxaspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxetane derivatives, while reduction can produce various alcohols or ethers.

Scientific Research Applications

1,5-Dioxaspiro[2.3]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Dioxaspiro[2.3]hexane exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to engage in specific binding interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic benefits.

Comparison with Similar Compounds

Uniqueness: 1,5-Dioxaspiro[2.3]hexane is unique due to its specific ring structure and the positioning of the oxygen atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

1,5-dioxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2-5-1)3-6-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUFTHWHCYACSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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